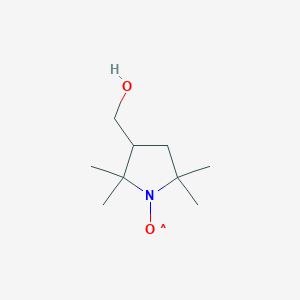

3-(Hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy

Description

Properties

Molecular Formula |

C9H18NO2 |

|---|---|

Molecular Weight |

172.24 g/mol |

InChI |

InChI=1S/C9H18NO2/c1-8(2)5-7(6-11)9(3,4)10(8)12/h7,11H,5-6H2,1-4H3 |

InChI Key |

XXJAQZMNXFPQFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C(N1[O])(C)C)CO)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy typically involves the oxidation of 2,2,5,5-tetramethyl-1-pyrrolidinyloxy (TEMPO) with an appropriate oxidizing agent. One common method is the use of sodium hypochlorite (NaOCl) in the presence of a catalytic amount of sodium bromide (NaBr) and a buffer solution to maintain the pH .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Oxidation

The nitroxide group exhibits reversible oxidation to form an oxoammonium cation:

Reaction:

Reagents/Conditions:

-

Electrochemical oxidation at +0.8 V (vs. Ag/AgCl)

Applications:

Reduction

The nitroxide is reduced to hydroxylamine:

Reaction:

Reagents/Conditions:

Substitution Reactions

The hydroxymethyl group undergoes nucleophilic substitution:

Key Findings:

-

Amination produces spin labels for EPR studies of protein dynamics .

-

Ester derivatives enhance blood-brain barrier permeability for neuroimaging .

Spin Trapping

The nitroxide acts as a spin trap for transient radicals (e.g., superoxide, hydroxyl):

Mechanism:

Applications:

Radical Scavenging

Quenches free radicals via electron transfer:

Reactivity Order:

Kinetic Data:

Acid-Base Reactions

The hydroxymethyl group () undergoes deprotonation:

Reaction:

pKa: ~13.5 (estimated for aliphatic alcohols).

Stability Data

| Condition | Half-Life | Degradation Pathway |

|---|---|---|

| Aqueous pH 7.4, 25°C | >24 hours | Reduction to hydroxylamine |

| UV light (365 nm) | 2 hours | Radical disproportionation |

EPR Oximetry

-

The compound’s redox sensitivity enables oxygen concentration mapping in ischemic brain tissue .

-

Key Data: Linear correlation between EPR linewidth and concentration () .

Biological Antioxidant

Scientific Research Applications

Medicinal Chemistry Applications

The introduction of the hydroxymethyl group in drug design has been shown to enhance the pharmacological properties of various compounds. This modification can lead to improved solubility, bioavailability, and stability of drugs.

Prodrug Development

Prodrugs are pharmacologically inactive compounds that convert into active drugs within the body. The hydroxymethyl derivatives of certain pharmaceuticals have demonstrated significant advantages:

- Increased Solubility : Hydroxymethyl derivatives often exhibit higher water solubility compared to their parent compounds. For instance, 3-(hydroxymethyl)phenytoin showed a solubility increase from 0.032 mg/ml (phenytoin) to 0.14 mg/ml .

- Enhanced Bioavailability : Prodrugs such as 7-(hydroxymethyl)theophylline have been reported to have better absorption and effectiveness than their parent drugs, with studies indicating a 13.1-fold increase in permeability and 4.1-fold higher oral bioavailability compared to traditional formulations .

Pharmacokinetic Improvements

The hydroxymethyl group can modify the pharmacokinetics of drugs, allowing for better targeting and reduced side effects:

- Stability in Biological Environments : Hydroxymethylated compounds often exhibit enhanced stability in physiological conditions, making them suitable candidates for sustained-release formulations .

- Targeted Delivery : The ability of these compounds to improve drug delivery mechanisms through various routes (e.g., oral, topical) has been extensively studied. The modifications can facilitate the transport of drugs across biological barriers such as cell membranes .

Case Studies

Several studies highlight the practical applications of 3-(hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy in drug development:

Hydroxymethylation in Drug Design

A review detailed how hydroxymethylation could improve the pharmacological profiles of various drugs by enhancing their interaction with biological targets and increasing their solubility and stability .

Prodrug Efficacy

Research conducted on prodrugs derived from hydantoins demonstrated rapid conversion rates at physiological pH levels while maintaining higher stability compared to traditional drugs . These findings suggest that incorporating hydroxymethyl groups can significantly optimize drug formulations.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy involves its ability to act as a radical scavenger. The nitroxide radical can interact with other radicals, thereby neutralizing them and preventing radical-induced damage. This property makes it useful in various applications, including as an antioxidant .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, applications, and research findings for the target compound and related analogs:

*Molecular weight calculated based on formula C9H18NO2.

Target Compound

- Antioxidant Activity : The hydroxymethyl derivative was incorporated into paramagnetic CAPE analogs, demonstrating radical-scavenging properties. Its hydroxyl group enables hydrogen bonding, enhancing interactions with biological targets .

- Synthetic Flexibility: The hydroxymethyl group allows further functionalization, such as esterification or conjugation with phenolic acids, broadening its utility in drug design .

IPSL and Bromoacetamido Analogs

- Protein Labeling : IPSL’s iodoacetamido group reacts selectively with cysteine thiols, enabling precise spin labeling for EPR-based structural studies of RNA-protein complexes and β-amyloid aggregates .

- Stability: Bromoacetamido derivatives exhibit slower reaction kinetics compared to iodoacetamido analogs, reducing nonspecific binding in protein-nanoparticle interaction studies .

Carboxy and Carbamoyl Derivatives

- NMR Applications: 3-Carbamoyl PROXYL induces paramagnetic relaxation enhancement (PRE) in ubiquitin studies, while 3-carboxy PROXYL (PCA) quantifies exogenous radical formation in skin models .

TEMPO

- Cellular Uptake : TEMPO’s piperidinyloxy structure and amphiphilic nature facilitate cell membrane penetration, making it ideal for assessing intracellular oxidative stress .

Comparative Advantages and Limitations

- Hydrophilicity : The hydroxymethyl and carboxy derivatives exhibit higher aqueous solubility than IPSL or maleimide-linked analogs, favoring biological applications .

- Reactivity : Iodoacetamido (IPSL) and maleimide groups provide thiol-specificity, whereas bromoacetamido derivatives are less reactive, reducing off-target effects .

Biological Activity

3-(Hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (commonly referred to as HM-PROXYL) is a nitroxide radical compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in research and medicine.

- Chemical Name : this compound

- CAS Number : 27298-75-5

- Molecular Formula : C₉H₁₈N₁O₂

- Molecular Weight : 170.25 g/mol

HM-PROXYL functions primarily as a spin label in various biochemical studies. Its nitroxide radical structure allows it to interact with biological molecules, providing insights into molecular dynamics and interactions. The compound has been employed in studies involving:

- Drug Resistance Reversal : HM-PROXYL has shown efficacy in overcoming drug resistance in neoplastic diseases by modulating oxidative stress responses and enhancing drug delivery mechanisms .

- Spin Labeling : It serves as a spin probe to study protein interactions and dynamics, particularly in the context of membrane proteins and enzyme kinetics .

Antioxidant Properties

HM-PROXYL exhibits antioxidant activity by scavenging free radicals. This property is crucial in mitigating oxidative stress-related cellular damage. Studies have demonstrated that nitroxides can protect cells from oxidative damage by neutralizing reactive oxygen species (ROS) and enhancing cellular antioxidant defenses .

Neuroprotective Effects

Research indicates that HM-PROXYL may possess neuroprotective properties. In animal models of neurodegenerative diseases, the compound has been shown to reduce neuronal apoptosis and improve cognitive function by modulating oxidative stress pathways .

Case Studies

- Cancer Research : In a study investigating the effects of HM-PROXYL on tumor cells, it was found that the compound significantly increased the sensitivity of cancer cells to chemotherapeutic agents. This effect was attributed to its ability to enhance drug uptake and reduce cellular efflux mechanisms associated with multidrug resistance .

- Neuroprotection in Ischemia : A study on ischemic brain injury demonstrated that administration of HM-PROXYL reduced infarct size and improved neurological outcomes in rats. The protective effects were linked to its antioxidant properties and ability to stabilize mitochondrial function during oxidative stress .

Data Table: Summary of Biological Activities

Research Findings

Recent studies have highlighted the dual role of HM-PROXYL as both a therapeutic agent and a research tool. Its ability to act as a spin label allows for advanced imaging techniques in magnetic resonance spectroscopy (MRS), providing valuable data on molecular interactions within biological systems . Additionally, ongoing research is exploring its potential applications in MRI contrast agents due to its favorable chemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.